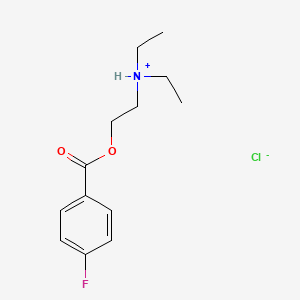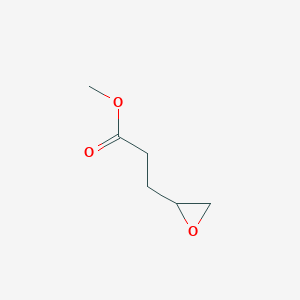
Methyl-4-brom-2,3,6-trifluorbenzoat
Übersicht
Beschreibung
Methyl 4-bromo-2,3,6-trifluorobenzoate: is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Methyl 4-bromo-2,3,6-trifluorobenzoate is used as an intermediate in the synthesis of various fluorinated organic compounds. Its unique substitution pattern makes it a valuable building block for the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine:
In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates .
Industry:
In the industrial sector, methyl 4-bromo-2,3,6-trifluorobenzoate is employed in the production of specialty chemicals, including advanced polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Bromination and Fluorination: The synthesis of methyl 4-bromo-2,3,6-trifluorobenzoate typically involves the bromination and fluorination of a suitable benzoic acid derivative. The starting material, such as methyl benzoate, undergoes bromination using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the para position. Subsequently, fluorination is carried out using fluorinating agents such as elemental fluorine (F2) or other fluorinating reagents to introduce the fluorine atoms at the ortho and meta positions .
-
Esterification: The carboxylic acid group of the intermediate compound is then esterified with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the final product, methyl 4-bromo-2,3,6-trifluorobenzoate .
Industrial Production Methods:
Industrial production of methyl 4-bromo-2,3,6-trifluorobenzoate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions: Methyl 4-bromo-2,3,6-trifluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH) .
-
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol or amine derivatives .
-
Oxidation Reactions: Oxidation of methyl 4-bromo-2,3,6-trifluorobenzoate can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or other oxidized products .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.
Reduction Products: Alcohols or amines are typically formed as major products.
Oxidation Products: Carboxylic acids or other oxidized derivatives are the major products.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-2,3,6-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromo-4-fluorobenzoate: This compound has a similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated aromatic compound with different functional groups and applications.
Uniqueness:
Methyl 4-bromo-2,3,6-trifluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and multiple fluorine atoms enhances its stability and makes it a valuable intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
methyl 4-bromo-2,3,6-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIQLTMOLNNWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283173 | |
| Record name | Methyl 4-bromo-2,3,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-13-7 | |
| Record name | Methyl 4-bromo-2,3,6-trifluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-2,3,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,9S)-4-Hydroxy-3,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1660412.png)

![3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile](/img/structure/B1660414.png)





![2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE](/img/structure/B1660424.png)




